molecular formula C9H10BrNO B2653014 3-Bromo-5,6,7,8-tetrahydroquinolin-8-ol CAS No. 904929-23-3

3-Bromo-5,6,7,8-tetrahydroquinolin-8-ol

Cat. No. B2653014
CAS RN: 904929-23-3
M. Wt: 228.089
InChI Key: AWPRDKYQBBXYKR-UHFFFAOYSA-N
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Description

3-Bromo-5,6,7,8-tetrahydroquinolin-8-ol is a chemical compound with the CAS Number: 904929-23-3 . It has a molecular weight of 228.09 . The compound is light yellow solid .


Molecular Structure Analysis

The InChI code for 3-Bromo-5,6,7,8-tetrahydroquinolin-8-ol is 1S/C9H10BrNO/c10-7-4-6-2-1-3-8 (12)9 (6)11-5-7/h4-5,8,12H,1-3H2 . This code provides a specific textual representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

The compound has a molecular weight of 228.09 . Unfortunately, specific physical and chemical properties like boiling point, melting point, and density were not available in the sources I found.

Scientific Research Applications

Novel Chelating Ligands Synthesis

The compound has been studied for its potential in the synthesis of novel chelating ligands. A method involving the nitration of 3-bromobenzaldehyde, followed by reduction and condensation, has been developed to afford bidentate and tridentate 6-bromoquinoline derivatives. These compounds exhibit high emission quantum yields, indicating their potential in optical applications (Hu, Zhang, & Thummel, 2003).

Selective Synthesis of Quinoline Derivatives

Research has demonstrated the efficiency of bromination reactions in the synthesis of quinoline derivatives. Through one-pot synthesis, valuable tribromoquinoline and dibromo-tetrahydroquinoline derivatives were produced with high yields. These compounds serve as intermediates for further chemical transformations, illustrating their importance in synthetic organic chemistry (Şahin et al., 2008).

Antibacterial Activities and Structural Features

A study on the synthesis of 6-Bromoquinolin-4-ol derivatives revealed their potential antibacterial activities against resistant bacterial strains. These compounds showed varying degrees of effectiveness against ESBL producing Escherichia coli and methicillin-resistant Staphylococcus aureus (MRSA). The study highlighted the importance of structural features in determining antibacterial potency, with molecular docking and density functional theory (DFT) analyses providing insights into their mechanisms of action (Arshad et al., 2022).

Corrosion Inhibition

Another application area is in the field of materials science, where derivatives of 8-hydroxyquinoline have been evaluated as effective corrosion inhibitors for mild steel in acidic environments. These studies have utilized various methodologies, including gravimetric, electrochemical, and computational simulations, to demonstrate the compounds' ability to protect metal surfaces from corrosion. The findings indicate that these compounds form a protective layer on the metal surface, significantly reducing corrosion rates (Rbaa et al., 2020).

Safety and Hazards

Specific safety and hazard information for 3-Bromo-5,6,7,8-tetrahydroquinolin-8-ol was not available in the sources I found. For safety information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

3-bromo-5,6,7,8-tetrahydroquinolin-8-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO/c10-7-4-6-2-1-3-8(12)9(6)11-5-7/h4-5,8,12H,1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWPRDKYQBBXYKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=C(C1)C=C(C=N2)Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-5,6,7,8-tetrahydroquinolin-8-ol

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